D-(2-~13~C)Fructofuranose

Description

Chemical Identity and Isotopic Labeling Significance

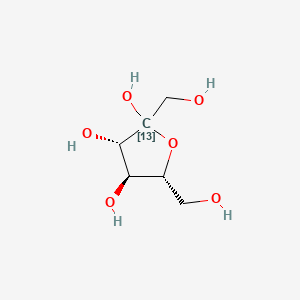

This compound, systematically named as (3S,4S,5R)-2,5-bis(hydroxymethyl)(2-13C)oxolane-2,3,4-triol, represents a precisely engineered isotopic variant of the naturally occurring sugar D-fructofuranose. The compound possesses a molecular formula of C6H12O6 with a molecular weight of 181.15 grams per mole, distinguishing it from its non-labeled counterpart by the incorporation of a carbon-13 isotope specifically at the C-2 position. This strategic isotopic substitution fundamentally alters the nuclear magnetic resonance properties of the molecule while preserving its biological activity and metabolic behavior.

The chemical structure maintains the characteristic furanose ring configuration of fructose, which exists as a five-membered ring system containing four carbon atoms and one oxygen atom. The isotopic labeling at the C-2 position is particularly significant because this carbon atom occupies a crucial position within the ring structure, directly participating in the hemiacetal linkage that defines the furanose form. The carbon-13 nucleus possesses distinct nuclear magnetic resonance characteristics compared to the more abundant carbon-12, exhibiting different gyromagnetic ratios that enable its detection and quantification through specialized analytical techniques.

The isotopic enrichment provides researchers with a powerful analytical tool for metabolic tracing studies. Carbon-13 represents approximately 1.1% of naturally occurring carbon, but in this compound, this specific position achieves enrichment levels typically exceeding 99 atom percent carbon-13. This dramatic enrichment creates a distinctive isotopic signature that can be followed through metabolic transformations, allowing scientists to track the molecular fate of the labeled carbon atom as it undergoes various biochemical reactions within living systems.

The compound exhibits optical activity with a specific rotation of [α]20/D -93.5°, measured in water containing trace ammonium hydroxide. This optical property reflects the chiral nature of the molecule and its specific three-dimensional configuration, which remains unchanged by the isotopic substitution. The preservation of stereochemical properties ensures that the labeled compound behaves identically to natural fructose in biological systems, maintaining the integrity of metabolic studies.

Historical Context in Carbohydrate Research

The development of isotopically labeled carbohydrates, particularly carbon-13 enriched variants, emerged from the broader evolution of stable isotope tracer methodologies in biochemical research during the latter half of the twentieth century. Early investigations into carbohydrate metabolism relied heavily on radioactive tracers, which posed significant safety concerns and analytical limitations. The advent of stable isotope labeling techniques represented a paradigmatic shift, offering researchers safer and more versatile tools for metabolic investigations.

Historical studies in fructose metabolism initially focused on understanding the fundamental pathways of fructose utilization in mammalian systems. Classical research by Denker and colleagues, along with work by Holdsworth and Dawson, established foundational knowledge about fructose clearance and metabolism in hepatic systems. These early investigations revealed that fructose concentrations in portal blood reached approximately 1 to 2 millimolar following oral administration, with significant reduction observed in peripheral arterial blood, indicating efficient hepatic extraction.

The introduction of carbon-13 labeled fructose compounds revolutionized the field by enabling researchers to trace specific carbon atoms through metabolic pathways with unprecedented precision. Studies utilizing D-[1-13C]fructose, D-[2-13C]fructose, and D-[6-13C]fructose variants provided crucial insights into the relative contributions of different enzymatic pathways in fructose metabolism. These investigations revealed important information about fructokinase and hexokinase activities, the circulation of fructose 6-phosphate through the pentose phosphate pathway, and the regulation of cytosolic nicotinamide adenine dinucleotide ratios.

Research in the early 2000s expanded the application of isotopically labeled fructose to investigate tissue-specific metabolism. Studies conducted with Goto-Kakizaki rats demonstrated the conversion of exogenous carbon-13 labeled fructose to various metabolic products including glucose, lactate, and alanine. These investigations provided fundamental insights into the metabolic flexibility of different tissue types and the complex interplay between glucose and fructose metabolism in diabetic conditions.

The development of sophisticated analytical techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, enabled researchers to exploit the unique properties of carbon-13 labeled compounds more effectively. Advanced methodologies allowed for the detection and quantification of isotopic enrichment in metabolic products, facilitating detailed flux analyses and pathway elucidation. These technological advances transformed isotopically labeled fructose from research curiosities into essential tools for metabolic investigation.

Role in Stable Isotope Tracer Methodologies

This compound occupies a central position within the broader framework of stable isotope tracer methodologies, serving as a sophisticated molecular probe for investigating carbohydrate metabolism and cellular biochemistry. The strategic placement of the carbon-13 label at the C-2 position provides researchers with unique capabilities for tracking metabolic flux through specific enzymatic pathways and understanding the fate of fructose-derived carbon atoms in various biological systems.

Contemporary applications of this compound in metabolic research demonstrate its versatility across multiple experimental paradigms. In adipocyte metabolism studies, researchers have employed this compound to investigate the stimulation of anabolic processes, including glutamate synthesis and de novo fatty acid production. The carbon-13 label enables precise tracking of carbon atom incorporation into various metabolic intermediates, providing quantitative insights into metabolic flux rates and pathway activities.

The compound proves particularly valuable in studies examining the pentose phosphate pathway, where the specific labeling pattern allows researchers to distinguish between different metabolic routes. Research has shown that [2,3-13C]lactate formation can be attributed to pentose phosphate pathway activity, while [1,2,3-13C]lactate results from glycolytic breakdown of uniformly labeled fructose. This positional specificity enables sophisticated flux analysis that would be impossible with non-labeled or uniformly labeled substrates.

| Metabolic Pathway | Isotopologue Pattern | Biological Significance |

|---|---|---|

| Glycolysis | [1,2,3-13C]lactate | Direct glucose breakdown |

| Pentose Phosphate Pathway | [2,3-13C]lactate | Alternative glucose utilization |

| Tricarboxylic Acid Cycle | [3,4,5-13C]glutamate | Anaplerotic flux measurement |

| Pyruvate Dehydrogenase | [4,5-13C]glutamate | Oxidative metabolism assessment |

Advanced analytical methodologies have expanded the applications of this compound in metabolomics research. Global tracking approaches utilize sophisticated algorithms to identify isotopic enrichment patterns across entire metabolic networks, enabling comprehensive assessment of metabolic perturbations. These methodologies can detect subtle changes in metabolic flux that occur in response to various physiological or pathological conditions.

Recent investigations have demonstrated the utility of this compound in studying intestinal fructose metabolism, challenging traditional assumptions about hepatic dominance in fructose clearance. Research using stable isotope approaches revealed that approximately 90% of absorbed fructose undergoes metabolism within the small intestine, with relatively little reaching the liver. These findings fundamentally altered understanding of fructose metabolism and highlighted the importance of intestinal metabolic processes.

The application of this compound extends beyond basic metabolic research to include investigations of disease-related metabolic alterations. Studies examining inflammatory responses in astrocytes utilized carbon-13 labeled glucose and related compounds to understand metabolic reprogramming associated with neuroinflammation. The differential labeling analysis revealed statistically significant changes in metabolic patterns between control and inflammatory conditions, demonstrating the compound's utility in disease-related research.

Methodological considerations in stable isotope tracer studies emphasize the importance of proper experimental design and analytical approaches. The enrichment levels achieved with this compound, typically exceeding 99 atom percent carbon-13, provide excellent signal-to-noise ratios for analytical detection. However, successful application requires careful attention to factors including incubation time, substrate concentrations, and analytical methodologies to ensure accurate flux measurements and pathway elucidation.

The compound's role in advancing understanding of metabolic regulation continues to evolve with technological developments. Integration with advanced mass spectrometry techniques enables researchers to achieve unprecedented sensitivity and specificity in isotopic measurements. These capabilities support investigations into increasingly subtle metabolic phenomena, including the regulation of metabolic enzyme activities and the coordination of metabolic responses across different cellular compartments.

Properties

IUPAC Name |

(3S,4S,5R)-2,5-bis(hydroxymethyl)(213C)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSUNEUAIZKAJO-STNXCDFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([13C](O1)(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746023 | |

| Record name | D-(2-~13~C)Fructofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117013-19-1 | |

| Record name | D-(2-~13~C)Fructofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-(2-~13~C)Fructofuranose typically involves the incorporation of carbon-13 labeled precursors. One common method is the enzymatic conversion of carbon-13 labeled glucose to fructose using glucose isomerase. The reaction conditions often include a buffered aqueous solution at a pH optimal for enzyme activity, typically around pH 7.5 to 8.5, and a temperature range of 30-60°C.

Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes where microorganisms are fed with carbon-13 labeled substrates. The microorganisms metabolize the substrates to produce the labeled fructofuranose, which is then extracted and purified using chromatographic techniques.

Chemical Reactions Analysis

Production of 5-Hydroxymethylfurfural (5-HMF)

- Reaction : D-Fructose, including its labeled variants, can be converted into 5-HMF through dehydration reactions . This reaction is significant in food chemistry and biomass processing .

- Solvent Effect : The reaction pathway and products vary depending on the solvent used .

- DMSO : In dimethyl sulfoxide (DMSO), D-fructose is initially converted into 3,4-dihydroxy-2-dihydroxymethyl-5-hydroxymethyltetrahydrofuran (a compound with no double bond), then dehydrated into 4-hydroxy-5-hydroxymethyl-4,5-dihydrofuran-2-carbaldehyde (containing one double bond), and finally into 5-HMF .

- Water : In water, the reaction produces D-glucose along with 5-HMF. Levulinic and formic acids are also produced in the later stages .

- Methanol : The rate of dehydration of D-fructose is faster in methanol than in water .

- Mechanism : The conversion of D-fructose to 5-HMF involves several intermediates, and the reaction mechanism can be influenced by catalysts and the presence of oxygen . Studies using 13C NMR have identified key intermediates in this process .

- Role of DMSO : While it was initially suggested that DMSO acts as a catalyst, it has been shown that the acidic species produced by DMSO decomposition in the presence of oxygen are the actual catalysts .

- 13C NMR Spectroscopy : By using D-(2-13C)Fructose, researchers can track the formation and conversion of these intermediates using 13C NMR .

Isomerization Reactions

- Isomers of Fructose : D-fructose exists in various isomeric forms, including open-chain and ring structures (furanose and pyranose forms) .

- Equilibrium : The distribution of these isomers is influenced by temperature and solvent .

- In Honey : In honey, fructose can undergo non-enzymatic reactions, including isomerization and the formation of diacarbonyl molecules .

- Monitoring Isomers : 13C NMR spectroscopy can distinguish and quantify these isomers, providing insights into the isomerization pathways .

Hydrolysis

- Enzymatic Hydrolysis : Fructofuranosidases can hydrolyze sucrose and release fructose . β-fructofuranosidase from various organisms has been studied for its biochemical characteristics and structural analysis .

- Di-D-Fructofuranose Dianhydride : Enzymes can also hydrolyze di-D-fructofuranose derivatives .

Other Reactions

- Conversion to D-Psicose : D-fructose can be converted to D-psicose via enzyme-catalyzed epimerization .

- Synthesis of 1-Deoxymannojirimycin : D-fructose can be used as a starting material for synthesizing 1-deoxymannojirimycin, an important compound with various applications .

- Esterification : Fructose can be used in esterification reactions .

- Metabolic Flux Analysis: 13C-labeled fructose is used in metabolic flux analysis to quantify intracellular fluxes in cells .

Data Table: 13C NMR Chemical Shifts of Fructose Forms

| Fructose Form | Chemical Shift (ppm) |

|---|---|

| α-D-Fructopyranose | (Refer to source ) |

| β-D-Fructopyranose | (Refer to source ) |

| β-D-Fructofuranose | (Refer to source ) |

Note: Consult the original reference for the specific values, as they can vary based on experimental conditions .

The use of D-(2-13C)Fructofuranose in these reactions allows for detailed mechanistic studies, providing valuable insights into the complex chemistry of fructose and its derivatives .

Scientific Research Applications

D-(2-~13~C)Fructofuranose is widely used in scientific research due to its labeled carbon-13 isotope. Some applications include:

Chemistry: Used in NMR spectroscopy to study the structure and dynamics of carbohydrates.

Biology: Employed in metabolic studies to trace the pathways of fructose metabolism in organisms.

Medicine: Utilized in metabolic flux analysis to understand disease mechanisms and metabolic disorders.

Industry: Applied in the development of labeled compounds for use in pharmaceuticals and diagnostics.

Mechanism of Action

The mechanism of action of D-(2-~13~C)Fructofuranose involves its metabolism in biological systems. The carbon-13 label allows for the tracking of the compound through various metabolic pathways using NMR spectroscopy. This provides insights into the molecular targets and pathways involved in fructose metabolism, including glycolysis and the pentose phosphate pathway.

Comparison with Similar Compounds

Structural Isomers of Fructose

Fructose exists in four cyclic tautomeric forms in solution: α-fructofuranose, β-fructofuranose, α-fructopyranose, and β-fructopyranose. Their relative abundances depend on solvent, temperature, and isotopic labeling:

Key Differences :

- Reactivity: β-Fructofuranose is highly reactive in DMSO, driving HMF synthesis, whereas β-fructopyranose in aqueous environments promotes oligomerization .

- Sweetness: β-Fructofuranose contributes to sweetness in processed botanical products (e.g., Tongkat Ali extracts), with concentrations up to 28.3 µg/mg in commercial formulations, compared to 14.0 µg/mg sucrose in unprocessed roots .

Isotopically Labeled Analogues

D-(2-~13~C)Fructofuranose is distinct from other labeled carbohydrates:

- D-(−)-Fructofuranose (unlabeled): Detected in plants like Cinnamomum yabunikkei (2.03% in hexane extracts) and celery seed (11.13 µg/mg), but lacks isotopic tracing utility .

Functional Advantages :

- The 13C label at C2 enhances NMR sensitivity for studying tautomerization kinetics and metabolic flux .

Data Tables

Table 1: Tautomeric Distribution of Fructose in Solution (NMR Data)

| Isomer | Abundance (%) | Conditions | Reference |

|---|---|---|---|

| β-Fructofuranose | 33.1 ± 0.5 | Aqueous solution, 25°C | |

| β-Fructopyranose | 41.0 ± 0.5 | Aqueous solution, 25°C | |

| β-Fructofuranose | 72.0 | DMSO, 100°C |

Biological Activity

D-(2-^13C)Fructofuranose is a labeled form of fructofuranose that is utilized in various biochemical and metabolic studies, particularly in the context of carbohydrate metabolism. This compound plays a significant role in understanding metabolic pathways, enzyme interactions, and the physiological effects of fructose derivatives.

D-(2-^13C)Fructofuranose is an isomer of fructose characterized by the presence of a carbon-13 isotope at the second carbon position. This labeling allows for enhanced detection and analysis using nuclear magnetic resonance (NMR) spectroscopy, making it a valuable tool in metabolic flux analysis and other biochemical investigations .

Biological Activity

Metabolic Role:

D-fructofuranose, along with its derivatives, participates in several key metabolic pathways. It is primarily involved in glycolysis and gluconeogenesis, where it acts as a substrate for various enzymatic reactions. The compound serves as an allosteric regulator for enzymes such as pyruvate kinase, enhancing glycolytic activity.

Enzyme Interactions:

Research indicates that D-(2-^13C)Fructofuranose interacts with multiple enzymes involved in carbohydrate metabolism. For instance, studies have shown that it can be hydrolyzed by β-fructofuranosidases, leading to the production of fructooligosaccharides, which have prebiotic properties . The enzyme exhibits broad substrate specificity and can catalyze the hydrolysis of sucrose and other oligosaccharides .

Antioxidant Properties:

D-fructofuranose has also been implicated in antioxidant activity through iron chelation. It can bind to Fe(II) ions, potentially mitigating oxidative stress associated with neurodegenerative diseases. This property highlights its significance beyond mere carbohydrate metabolism.

Case Studies

-

Metabolic Flux Analysis in Cancer Cells:

A study utilizing D-(2-^13C)Fructofuranose in metabolic flux analysis demonstrated its effectiveness in tracking glucose metabolism in cancer cells. The carbon-13 labeling allowed researchers to quantify intracellular fluxes and assess how cancer cells adapt their metabolism to support rapid growth . -

Characterization of Enzymatic Activity:

Another investigation focused on the enzymatic activity of β-fructofuranosidases from Rhodotorula dairenensis. The study revealed how these enzymes utilize D-fructofuranose to produce various prebiotic oligosaccharides, showcasing the compound's role in biotechnological applications .

Research Findings

Q & A

Q. What are the challenges in quantifying enzymatic hydrolysis kinetics of D-fructofuranose derivatives, and how can isotopic labeling mitigate them?

- Methodological Answer : Enzymes like DFA III hydrolase exhibit substrate specificity toward fructofuranose anomers. Use -labeled substrates to monitor reaction progress via NMR or isotope-ratio MS. Account for kinetic isotope effects (KIEs) by comparing values between labeled and unlabeled substrates .

Q. How does the isotope at C-2 influence the conformational stability of fructofuranose in crystallographic studies?

- Methodological Answer : Perform X-ray diffraction or DFT calculations to compare bond lengths and angles between labeled and unlabeled crystals. The label may subtly alter electron density maps, requiring high-resolution data (≤1.0 Å) to detect structural perturbations .

Q. What advanced statistical models are suitable for analyzing contradictory data on tautomer ratios reported in different NMR studies?

- Methodological Answer : Apply multivariate regression to account for variables like temperature, solvent deuteration, and magnetic field strength. Use Bayesian inference to reconcile discrepancies, incorporating prior data from controlled experiments (e.g., 70% β-pyranose in water at 25°C) as reference benchmarks .

Q. How can this compound be applied in metabolic tracing to elucidate fructose uptake pathways in plant or mammalian systems?

- Methodological Answer : Introduce the labeled compound into cell cultures or model organisms, then extract metabolites for -NMR or LC-MS. Track incorporation into downstream products (e.g., sorbitol, glycogen) to map metabolic flux. Normalize data using isotopologue distributions corrected for natural abundance .

Methodological Considerations

Q. What precautions are necessary when synthesizing this compound to ensure isotopic purity?

- Answer : Use enzymatic synthesis (e.g., isomerase-mediated conversion from -glucose) to minimize side reactions. Validate purity via -NMR (single peak at C-2) and HPLC-MS. Store under inert conditions to prevent epimerization .

Q. How do solvent polarity and pH impact the tautomeric equilibrium of this compound in spectroscopic assays?

- Answer : In polar solvents (e.g., DO), the furanose form dominates due to hydrogen bonding. Adjust pH to 7.0–7.4 (physiological range) to mimic biological conditions. For non-aqueous studies (e.g., DMSO), expect increased pyranose content; validate with -NMR .

Data Interpretation Guidelines

Q. How should researchers address discrepancies between computational predictions and experimental NMR data for fructofuranose conformers?

Q. What criteria define robust evidence for novel fructofuranose-protein interactions in structural biology studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.